molecular formula C16H23BrFNO3 B1408226 Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate CAS No. 1704097-32-4

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate

Cat. No. B1408226
CAS RN: 1704097-32-4
M. Wt: 376.26 g/mol
InChI Key: OMSKDWYEFGESGB-UHFFFAOYSA-N
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Description

“Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate” is a chemical compound with the IUPAC name tert-butyl (2- (4-bromo-2-fluorophenoxy)ethyl) (methyl)carbamate . It is used in various scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19BrFNO3/c1-14 (2,3)20-13 (18)17 (4)7-8-19-12-6-5-10 (15)9-11 (12)16/h5-6,9H,7-8H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Optimization of Biologically Active Compounds Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate and its derivatives are crucial intermediates in synthesizing biologically active compounds. Zhao et al. (2017) developed a rapid synthetic method for a similar compound, highlighting its importance in the production of omisertinib (AZD9291), a medication used for treating non-small cell lung cancer. This synthesis was optimized to achieve a total yield of 81%, indicating the compound's significance in pharmaceutical manufacturing (Bingbing Zhao et al., 2017).

Protective Group in Synthesis The compound also serves as a protective group during the synthesis of other complex molecules. For example, Wu (2011) described using di-tert-butyl dicarbonate (Boc2O) to protect the amino group in 2-(2-aminoethoxy)ethanol, leading to the formation of tert-butyl-(2-(2-hydroxy)ethyl)carbamate. This protective strategy is crucial for preventing undesired reactions in specific functional groups during complex syntheses (Zhong-Qian Wu, 2011).

Synthesis of Ethers Shi et al. (2003) demonstrated the synthesis of methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and isopropyl tert-butyl ether (IPTBE) using a non-acid ionic liquid as a catalyst and dehydrator, achieving high conversion (>90%) and selectivity (>90%). This process underscores the compound's role in synthesizing ethers, which are essential as solvents and fuel additives (F. Shi et al., 2003).

Chemical Reactions and Intermediates

Directed Lithiation Smith et al. (2013) explored the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, revealing its utility in generating substituted products through reactions with various electrophiles. This process is valuable in organic synthesis, particularly for creating complex, functionalized molecules (Keith Smith et al., 2013).

Novel Reductions and Syntheses Sokeirik et al. (2006) investigated the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, leading to unexpected reduction products. This study highlights the compound's involvement in novel reduction reactions and the synthesis of fluorinated compounds, which are important in various chemical industries (Y. Sokeirik et al., 2006).

Electronic Structure and Conductivity Filatre-Furcate et al. (2016) reported that the introduction of bulky substituents like tert-butyl in molecular metals can control solid-state structures and charge mobility. This research provides insights into the compound's potential applications in electronic materials and devices (Agathe Filatre-Furcate et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, and several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on the risks associated with handling the compound and the precautions that should be taken.

properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrFNO3/c1-11(2)19(15(20)22-16(3,4)5)8-9-21-14-7-6-12(17)10-13(14)18/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKDWYEFGESGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=C(C=C(C=C1)Br)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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